4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride
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Description
4-(2,6-Dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride (4-(2,6-DMPP) is a synthetic compound used in a variety of scientific research applications. 4-(2,6-DMPP has been studied extensively in numerous laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Development of Adenosine A2B Receptor Antagonists : A novel synthesis method was developed for sulfonamides, leading to potent adenosine A2B receptor antagonists. This included sulfonamide derivatives, showing high activity and selectivity in receptor antagonism (Luo et al., 2006).
Novel Sulfonamide Derivatives as VEGFR-2 Inhibitors : Sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized and showed in vitro anticancer activity. Some derivatives were identified as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2, exceeding the activity of the reference drug dasatinib (Ghorab et al., 2016).
Antiviral and Antibacterial Activities
Antiviral Activity of Thiadiazole Sulfonamides : Synthesized sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity. This highlights the potential application of these compounds in antiviral therapies (Chen et al., 2010).
Antibacterial Activity of Imidazo Thiadiazole Sulfonamides : Certain synthesized derivatives showed high antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, suggesting their potential as antibacterial agents (Gadad et al., 2000).
Chemical Synthesis and Reactivity
- Synthesis of Benzenesulfonamide Derivatives : Chemical reactivity studies led to the synthesis of various novel sulfonamide derivatives. This research expands the understanding of chemical synthesis and reactivity of these compounds (Fahim & Shalaby, 2019).
Enzyme Inhibition and Bioactivity
- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Sulfonamide derivatives showed potent inhibition against human carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity. This positions them as candidates for developing novel inhibitors for these enzymes (Ozgun et al., 2019).
properties
IUPAC Name |
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S.ClH/c1-12-6-5-7-13(2)14(12)16-8-10-17(11-9-16)20(18,19)15(3)4;/h5-7H,8-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRZPMGLWAMHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride |
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